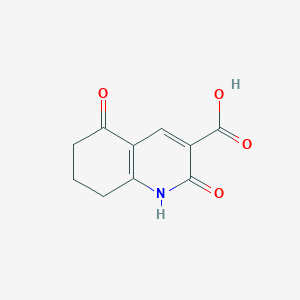

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

Historical Context and Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader evolution of quinoline chemistry, which traces its origins to the mid-19th century when quinoline was first extracted from coal tar by German chemist Friedlieb Ferdinand Runge in 1834. This foundational discovery established quinoline as a fundamental heterocyclic framework, subsequently inspiring decades of research into related derivatives and modifications. The progression from simple quinoline structures to more complex hexahydroquinoline derivatives represents a significant advancement in synthetic organic chemistry, reflecting the continuous efforts of researchers to explore novel heterocyclic architectures.

The historical trajectory of quinoline chemistry underwent substantial expansion during the early 20th century, when the structural elucidation of quinoline was definitively established in 1908 and subsequently confirmed through total synthesis by Woodward and Doering in 1945. This period marked a crucial transition in understanding heterocyclic compounds, providing the theoretical foundation necessary for developing more sophisticated quinoline derivatives. The emergence of hexahydroquinoline frameworks, including the specific 2,5-dioxo variant, represents a natural evolution of this research trajectory, incorporating additional functional complexity while maintaining the core quinoline backbone.

Within the context of heterocyclic chemistry development, the creation of this compound embodies the sophisticated synthetic methodologies that emerged during the latter half of the 20th century. The compound's first documentation in chemical databases occurred in 2007, indicating its relatively recent addition to the known chemical universe. This timeline reflects the continuous advancement of synthetic capabilities and the growing interest in exploring functionally diverse quinoline derivatives for potential applications across multiple scientific disciplines.

Significance within Quinoline-Based Compounds

This compound occupies a distinctive position within the expansive family of quinoline-based compounds, distinguished by its unique structural characteristics and functional group arrangement. The compound represents a significant departure from traditional quinoline derivatives through its incorporation of both saturated ring segments and multiple carbonyl functionalities, creating a molecular architecture that bridges aromatic and aliphatic chemistry. This structural duality enables the compound to participate in diverse chemical reactions and interactions, positioning it as a versatile building block for further synthetic elaborations.

The significance of this compound within quinoline chemistry is further emphasized by its relationship to the broader hexahydroquinoline scaffold, which has emerged as an attractive framework for various biological activities. The 5-oxo-hexahydroquinoline nucleus, closely related to the 2,5-dioxo variant under examination, has demonstrated remarkable versatility in medicinal chemistry applications, exhibiting myorelaxant, analgesic, anticancer, antibacterial, antifungal, antitubercular, antimalarial, antioxidant, anti-inflammatory, multidrug resistance reversal, anti-Alzheimer, neuroprotective, antidiabetic, antidyslipidemic and antiosteoporotic activities. This broad spectrum of biological activities associated with related compounds underscores the potential significance of the 2,5-dioxo derivative.

The compound's molecular formula C₁₀H₉NO₄ and molecular weight of 207.18 place it within an optimal size range for pharmaceutical and materials science applications. The presence of multiple hydrogen bond donors and acceptors, combined with the compound's predicted physicochemical properties, suggests favorable characteristics for various applications. Comparative analysis with other quinoline derivatives reveals that the 2,5-dioxo variant possesses enhanced polarity and hydrogen bonding capacity, potentially translating to improved solubility characteristics and enhanced binding affinity in biological systems.

Classification in Chemical Databases and Repositories

The systematic classification of this compound across major chemical databases provides insight into its recognized structural features and chemical relationships. Within the PubChem database, the compound is catalogued under the Compound Identification Number 13535385, establishing its unique digital fingerprint within the global chemical information infrastructure. This classification system enables researchers worldwide to access standardized information regarding the compound's structure, properties, and related research activities.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official designation "3-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2,5-dioxo-" reflecting its structural hierarchy and functional group positioning. Alternative nomenclature variants, including "2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid" and "1,2,5,6,7,8-Hexahydro-2,5-dioxo-3-quinolinecarboxylic acid," demonstrate the flexibility in chemical naming conventions while maintaining structural clarity.

Database classification systems extend beyond simple nomenclature to encompass molecular descriptors and chemical fingerprints that facilitate computational analysis and similarity searching. The compound's registration across multiple chemical suppliers and research databases, including entries in ChemicalBook, Chemsrc, and various commercial catalogues, indicates its availability for research purposes and growing recognition within the scientific community. The assignment of specific database identifiers, such as DTXSID90543173 and DTXCID00493958, provides additional layers of chemical identification that support regulatory and safety assessment frameworks.

Research Evolution and Current Scientific Interest

The research landscape surrounding this compound has experienced notable evolution since its initial documentation, reflecting growing scientific interest in hexahydroquinoline frameworks and their synthetic accessibility. Recent advances in synthesis methodologies have significantly enhanced the accessibility of hexahydroquinoline derivatives, with innovative catalytic systems enabling efficient one-pot multicomponent synthesis approaches. These synthetic developments have opened new avenues for exploring the compound's potential applications and have facilitated more comprehensive structure-activity relationship studies.

Contemporary research interest in hexahydroquinoline compounds has been particularly pronounced in the context of anticancer research, where these scaffolds have demonstrated promising activity against various cancer cell lines. The recruitment of hexahydroquinoline frameworks as anticancer scaffolds targeting epidermal growth factor receptor inhibition represents a significant advancement in the field, with studies demonstrating potent activity against wild-type and mutant receptor variants. These findings have contributed to increased attention toward hexahydroquinoline derivatives as potential therapeutic agents, driving further research into their synthesis, modification, and biological evaluation.

The development of environmentally friendly synthesis protocols has emerged as a significant research focus, with investigators exploring ionic liquid catalysts and green chemistry approaches for hexahydroquinoline preparation. The successful implementation of room temperature synthesis conditions using recyclable catalysts represents a substantial advancement in sustainable chemistry practices, potentially facilitating large-scale production and reducing environmental impact. These methodological improvements have enhanced the practical accessibility of hexahydroquinoline derivatives, supporting expanded research activities across multiple institutions.

Current scientific interest in this compound and related compounds is further evidenced by the continuous expansion of derivative libraries and the exploration of novel substitution patterns. Recent research has investigated various substituted variants, including dimethyl, phenyl, and methoxyphenyl derivatives, demonstrating the synthetic versatility of the hexahydroquinoline framework and the potential for developing structure-activity relationships. The availability of these compounds through multiple commercial suppliers indicates sustained market demand and ongoing research applications across academic and industrial settings.

Properties

IUPAC Name |

2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-8-3-1-2-7-5(8)4-6(10(14)15)9(13)11-7/h4H,1-3H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCQJJXCYVJSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543173 | |

| Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106551-76-2 | |

| Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multicomponent Condensation Reactions

The most common and well-documented method for synthesizing this compound involves a multicomponent condensation reaction. This typically includes:

- Reactants: Cyclohexane-1,3-dione (or derivatives such as dimedone), an aldehyde or carboxylic acid derivative, and an amine source (often ammonium acetate).

- Conditions: Reflux in ethanol or other suitable solvents, sometimes catalyzed by acids such as p-toluenesulfonic acid or bases like triethylamine.

- Mechanism: The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization to form the hexahydroquinoline ring system.

For example, a validated synthetic approach uses trifluoroacetoacetic acid ethyl ester, cyclohexane-1,3-dione, and aldehydes (e.g., 3-cyanobenzaldehyde) with ammonium acetate in ethanol, followed by hydrolysis with lithium hydroxide and dehydration with p-toluenesulfonic acid in toluene to yield the target compound with high purity and yield.

Catalytic and Green Chemistry Approaches

Recent advances have introduced greener synthesis methods employing aqueous media and phase-transfer catalysts such as triethylbenzylammonium chloride (TEBAC). These methods achieve yields exceeding 80% while reducing environmental impact by avoiding organic solvents and harsh reagents.

Industrial Scale Synthesis

Industrial production adapts the above synthetic routes for large-scale manufacturing by:

- Using continuous flow reactors to maintain consistent reaction conditions.

- Optimizing catalyst loading and temperature to maximize yield and minimize by-products.

- Employing solvent recycling and purification steps to enhance sustainability and cost-effectiveness.

Reaction Conditions and Optimization

Solvent and Temperature Effects

- Solvent choice: Ethanol is commonly used due to its polarity and ability to dissolve reactants, but alternatives like toluene or acetonitrile have been tested to improve selectivity.

- Temperature: Reflux conditions (typically 78–110 °C depending on solvent) are standard to drive the condensation and cyclization steps.

- Catalyst loading: Acid catalysts such as p-toluenesulfonic acid are used in catalytic amounts (1–5 mol%) to promote cyclization without excessive side reactions.

Yield and Purity Data

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Multicomponent condensation | Ethanol | Ammonium acetate | 75–85 | >95 | Standard lab-scale synthesis |

| Green synthesis with TEBAC | Water/ethanol | Triethylbenzylammonium chloride | >80 | >90 | Environmentally friendly |

| Industrial continuous flow | Various | p-Toluenesulfonic acid | 85–90 | >98 | Optimized for scale-up |

Characterization and Structural Confirmation

- NMR Spectroscopy: ^1H NMR shows characteristic downfield signals for carboxylic acid protons (δ 10–12 ppm) and methylene/methine protons in the saturated ring (δ 2.5–3.5 ppm). ^13C NMR confirms carbonyl carbons at δ 170–190 ppm.

- IR Spectroscopy: Strong C=O stretching bands at 1650–1750 cm⁻¹ confirm the presence of keto and carboxylic acid groups.

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight (207.0572 g/mol for the parent compound).

- X-ray Crystallography: Single-crystal X-ray diffraction studies reveal the hexahydroquinoline ring adopts twisted-boat or sofa conformations, with intermolecular hydrogen bonding stabilizing the crystal lattice.

Research Findings on Reaction Mechanisms and Optimization

- The carboxylic acid group at position 3 influences the keto-enol tautomeric equilibrium, stabilizing enolate intermediates under basic conditions, which affects reaction pathways and product distribution.

- Enantioselective synthesis has been explored using chiral β-enaminones or enzymatic resolution to obtain stereochemically pure compounds, important for biological activity studies.

- Design of Experiments (DOE) approaches have been applied to optimize solvent, temperature, and catalyst parameters, improving yield and minimizing side products such as lactamized impurities.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical multicomponent reaction | Cyclohexane-1,3-dione, aldehyde, ammonium acetate | Reflux in ethanol, acid catalyst | 75–85 | Well-established, high purity | Requires organic solvents |

| Green synthesis | Same as above | Aqueous media, TEBAC catalyst | >80 | Environmentally friendly | Slightly lower purity |

| Industrial continuous flow | Same as above | Optimized catalyst loading, flow reactor | 85–90 | Scalable, consistent quality | Requires specialized equipment |

| Enantioselective synthesis | Chiral β-enaminones or enzymatic catalysts | Mild conditions, chiral auxiliaries | Variable | Stereocontrol | More complex and costly |

This comprehensive overview synthesizes diverse research findings and industrial practices to provide an authoritative guide on the preparation of this compound. The methods emphasize multicomponent condensation reactions under controlled conditions, with ongoing improvements in green chemistry and enantioselective synthesis. Characterization techniques confirm the structure and purity of the compound, supporting its application in further chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroquinoline derivatives.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alcohols, amines, and acid chlorides are used for esterification, amidation, and other substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Dihydroquinoline derivatives.

Substitution: Esters, amides, and other substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid exhibit antimicrobial properties. A study indicated that certain modifications of this compound could enhance its efficacy against various bacterial strains. For example, modifications to the carboxylic acid group have shown promising results in inhibiting bacterial growth .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The ability to modify the compound's structure allows for the development of more potent analogs that can target specific cancer types .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This property makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .

Material Science

Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for the synthesis of new polymers with unique properties. Its ability to form stable complexes with metal ions can be utilized in creating materials with enhanced thermal and mechanical properties .

Dyes and Pigments

The structural features of this compound allow it to be used as a dye or pigment in various applications. Its derivatives can provide vibrant colors and stability under different environmental conditions .

Chemical Intermediate

Synthesis of Other Compounds

This compound acts as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical reactions such as condensation and cyclization processes to yield more complex molecules .

Case Study 1: Antimicrobial Derivatives

A study evaluated several derivatives of this compound for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the quinoline ring significantly enhanced antimicrobial efficacy.

Case Study 2: Neuroprotective Mechanisms

Research conducted on neuronal cell lines treated with this compound revealed that it reduced markers of oxidative stress and apoptosis. The findings suggest potential therapeutic applications in neurodegenerative diseases where oxidative damage is a key factor.

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |

| Anticancer drugs | Induces apoptosis in cancer cells | |

| Neuroprotective agents | Protects against oxidative stress | |

| Material Science | Polymer synthesis | Enhances thermal/mechanical properties |

| Dyes and pigments | Provides vibrant colors | |

| Chemical Intermediate | Synthesis of pharmaceuticals/agrochemicals | Key intermediate for complex molecules |

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of keto and carboxylic acid groups allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Core Structural Differences

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (7,7-dimethyl) | C₁₂H₁₃NO₄ | 7,7-dimethyl | 235.24 | 106551-79-5 |

| This compound (unsubstituted) | C₁₀H₉NO₄ | No substituents | 207.19 | 106551-76-2 |

| 7-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | C₁₁H₁₁NO₄ | 7-methyl | 221.21 | 106551-77-3 |

| 7-(5-Methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | C₁₅H₁₃NO₅ | 7-(5-methyl-2-furyl) | 287.27 | 1428139-98-3 |

| 7-(4-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid | C₁₇H₁₅NO₄ | 7-(4-methylphenyl) | 297.31 | 924834-92-4 |

Conformational Analysis

- Target Compound (7,7-dimethyl) : The cyclohexene and dihydropyridine rings adopt a twisted-boat conformation , stabilized by steric hindrance from the 7,7-dimethyl groups . This conformation reduces ring strain and enhances thermal stability.

- Unsubstituted Analog (CAS 106551-76-2) : Lacks substituents at position 7, leading to greater flexibility in the bicyclic system. Computational studies suggest a less rigid conformation compared to dimethyl-substituted analogs .

- Halogenated Derivatives: Compounds like 1-(4-chlorophenyl)-4-(4-methylphenyl)-3,8-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS: Not provided) exhibit similar twisted-boat conformations but with altered electronic properties due to halogen substituents .

Physicochemical Properties

- Solubility : The 7,7-dimethyl derivative exhibits lower aqueous solubility compared to the unsubstituted analog due to hydrophobic methyl groups .

- Thermal Stability : Methyl and aryl substituents (e.g., 4-methylphenyl) enhance thermal stability, as evidenced by higher decomposition temperatures in TGA studies .

- Bioactivity : The furyl-substituted analog shows enhanced binding to kinase targets, likely due to the electron-rich furan moiety interacting with hydrophobic enzyme pockets .

Key Research Findings

Conformational Rigidity: The 7,7-dimethyl substitution significantly rigidifies the hexahydroquinoline core, making it a preferred scaffold for designing enzyme inhibitors .

Electronic Effects: Substituents like methyl groups and halogens modulate the electron density of the quinoline ring, impacting redox behavior and catalytic activity .

Commercial Availability : The unsubstituted analog (CAS 106551-76-2) is more readily available, with bulk pricing at $28–$366.57/g , while specialized derivatives (e.g., furyl-substituted) are often discontinued due to niche applications .

Biological Activity

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS Number: 106551-76-2) is a compound belonging to the class of quinoline derivatives. Its unique structural features contribute to its potential biological activities. This article explores the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula: C10H9NO4

- Molecular Weight: 207.18 g/mol

- Structural Characteristics: The compound features a hexahydroquinoline ring with two carbonyl groups and a carboxylic acid functional group.

Biological Activities

The biological activities of this compound have been investigated in various studies. Key findings include:

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. In vitro assays revealed that the compound exhibited notable antioxidant activity. The following table summarizes the results of DPPH radical scavenging assays:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

The data indicate that higher concentrations lead to increased inhibition of DPPH radicals .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values for different cancer cell lines are presented below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 30 |

These findings suggest that the compound may possess potential anticancer properties and warrants further exploration in preclinical studies .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Heterocyclic Chemistry demonstrated the synthesis and antimicrobial evaluation of various quinoline derivatives including this compound. The study emphasized its effectiveness against resistant strains of bacteria .

- Antioxidant Mechanism Investigation : Research conducted by Mosti et al. explored the mechanisms behind the antioxidant activity of this compound. They proposed that its structural features facilitate electron donation to free radicals .

- Cytotoxicity in Cancer Research : A comprehensive study assessed the cytotoxic effects on multiple cancer cell lines and suggested a mechanism involving apoptosis induction in cancer cells upon treatment with this compound .

Q & A

Q. What are the key synthetic routes for 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via multi-step condensation reactions. For example, trifluoroacetoacetic acid ethyl ester reacts with cyclohexane-1,3-dione and aldehydes (e.g., 3-cyanobenzaldehyde) in refluxing ethanol using ammonium acetate as a catalyst to form octahydroquinolone intermediates. Subsequent hydrolysis with LiOH in ethanol/water and dehydration with TsOH in toluene yields the target carboxylic acid . Optimizing reaction time, temperature (e.g., reflux vs. lower temps), and stoichiometric ratios of reagents is critical for achieving yields >70%.

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization relies on spectroscopic techniques:

Q. What safety precautions are recommended when handling this compound?

While GHS hazard data are unavailable, standard lab safety protocols apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. What methodologies are effective for resolving enantiomers of hexahydroquinoline derivatives?

Chiral resolution can be achieved via enzymatic catalysis or chiral stationary-phase chromatography. For example, using (-)-isoborneol as a chiral auxiliary during esterification followed by enzymatic hydrolysis has been reported to isolate enantiomerically pure intermediates .

Q. How can reaction mechanisms for key synthetic steps (e.g., dehydration) be elucidated?

Mechanistic studies employ:

Q. What strategies improve the compound’s stability under physiological conditions?

Stability assays (e.g., pH-dependent degradation studies) reveal susceptibility to hydrolysis at the carboxylic acid group. Strategies include:

Q. How is the antimicrobial activity of derivatives evaluated, and what statistical rigor is required?

Bioactivity assays follow CLSI guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.